Cas no 124750-59-0 (2-Propyl-4,5-imidazoledicarboxylic acid dimethyl ester)
2-Propyl-4,5-imidazoledicarboxylic acid dimethyl ester Chemical and Physical Properties
Names and Identifiers
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- Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate
- 2-PROPYL-1H-IMIDAZOLE-4,5-DICARBOXYLIC ACID DIMETHYL ESTER
- 1H-Imidazole-4,5-dicarboxylicacid, 2-propyl-, dimethyl ester (9CI)
- FGBHVVBYDOTMMD-UHFFFAOYSA-N
- 1H-Imidazole-4,5-dicarboxylic acid, 2-propyl-, dimethyl ester
- DTXSID80570231
- E76022
- 4,5-DIMETHYL 2-PROPYL-1H-IMIDAZOLE-4,5-DICARBOXYLATE
- J-520360
- 2-n-Propyl-4,5-dicarbomethoxyimidazole
- 2-Propyl-1H-imidazole-4,5-dicarboxylicaciddimethylester
- AS-71868
- 124750-59-0
- SY110720
- 1H-Imidazole-4,5-dicarboxylic acid, 2-propyl-, 4,5-dimethyl ester
- FT-0657730
- MFCD09743546
- A805290
- SCHEMBL784
- 2-propyl-4,5-bis(methoxycarbonyl)-imidazole
- 1H-imidazole-4,5-dicarboxylic acid,2-propyl-,dimethyl ester
- 4,5-dicarbomethoxy-2-n-propylimidazole
- CS-0152408
- AKOS015914937
- 2-Propyl-4,5-imidazoledicarboxylic acid dimethyl ester
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- MDL: MFCD09743546
- Inchi: 1S/C10H14N2O4/c1-4-5-6-11-7(9(13)15-2)8(12-6)10(14)16-3/h4-5H2,1-3H3,(H,11,12)
- InChI Key: FGBHVVBYDOTMMD-UHFFFAOYSA-N
- SMILES: O(C)C(C1=C(C(=O)OC)N=C(CCC)N1)=O
Computed Properties
- Exact Mass: 226.09500
- Monoisotopic Mass: 226.09535693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 6
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 81.3Ų
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.2±0.1 g/cm3
- Melting Point: No data available
- Boiling Point: 377.8±22.0 °C at 760 mmHg
- Flash Point: 182.3±22.3 °C
- Refractive Index: 1.519
- PSA: 81.28000
- LogP: 0.93540
- Vapor Pressure: 0.0±0.9 mmHg at 25°C
2-Propyl-4,5-imidazoledicarboxylic acid dimethyl ester Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Propyl-4,5-imidazoledicarboxylic acid dimethyl ester Customs Data
- HS CODE:2933290090
- Customs Data:
China Customs Code:
2933290090Overview:
2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Propyl-4,5-imidazoledicarboxylic acid dimethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UT092-25g |
2-Propyl-4,5-imidazoledicarboxylic acid dimethyl ester |
124750-59-0 | 98% | 25g |
247.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UT092-5g |
2-Propyl-4,5-imidazoledicarboxylic acid dimethyl ester |
124750-59-0 | 98% | 5g |
102.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UT092-1g |
2-Propyl-4,5-imidazoledicarboxylic acid dimethyl ester |
124750-59-0 | 98% | 1g |
53.0CNY | 2021-08-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P858698-5g |
2-Propyl-1H-Imidazole-4,5-Dicarboxylic Acid Dimethyl Ester |
124750-59-0 | ≥98% | 5g |
203.40 | 2021-05-17 | |
| Fluorochem | 222338-5g |
Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate |
124750-59-0 | 95% | 5g |
£13.00 | 2022-03-01 | |
| Fluorochem | 222338-25g |
Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate |
124750-59-0 | 95% | 25g |
£26.00 | 2022-03-01 | |
| Fluorochem | 222338-100g |
Dimethyl 2-propyl-1H-imidazole-4,5-dicarboxylate |
124750-59-0 | 95% | 100g |
£57.00 | 2022-03-01 | |
| Chemenu | CM187479-5g |
2-Propyl-1H-imidazole-4,5-dicarboxylic acid dimethyl ester |
124750-59-0 | 95% | 5g |
$799 | 2021-08-05 | |
| TRC | P226685-100mg |
2-Propyl-4,5-imidazoledicarboxylic acid dimethyl ester |
124750-59-0 | 100mg |
$ 165.00 | 2022-06-03 | ||
| TRC | P226685-250mg |
2-Propyl-4,5-imidazoledicarboxylic acid dimethyl ester |
124750-59-0 | 250mg |
$ 340.00 | 2022-06-03 |
2-Propyl-4,5-imidazoledicarboxylic acid dimethyl ester Suppliers
2-Propyl-4,5-imidazoledicarboxylic acid dimethyl ester Related Literature
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on 2-Propyl-4,5-imidazoledicarboxylic acid dimethyl ester
Introduction to 2-Propyl-4,5-imidazoledicarboxylic acid dimethyl ester (CAS No: 124750-59-0)
2-Propyl-4,5-imidazoledicarboxylic acid dimethyl ester, identified by the Chemical Abstracts Service Number (CAS No) 124750-59-0, is a specialized organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the imidazole derivative class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of two carboxylic acid dimethyl esters in its molecular framework enhances its utility as a synthetic intermediate, particularly in the development of novel therapeutic agents.
The structural features of 2-propyl-4,5-imidazoledicarboxylic acid dimethyl ester make it a versatile building block for drug discovery. The imidazole ring, characterized by its nitrogen-containing five-membered aromatic system, is a cornerstone in medicinal chemistry due to its ability to interact with biological targets such as enzymes and receptors. The dimethyl ester groups attached to the carboxylic acid moieties not only improve solubility and handling properties but also serve as points for further functionalization, enabling chemists to tailor the compound for specific applications.
In recent years, there has been a surge in research focused on imidazole derivatives due to their demonstrated efficacy in various therapeutic areas. Studies have highlighted the potential of imidazole-based compounds in treating inflammatory diseases, infectious disorders, and even certain types of cancer. The 2-propyl-4,5-imidazoledicarboxylic acid dimethyl ester (CAS No: 124750-59-0) has been explored as a precursor in synthesizing molecules that modulate key biological pathways involved in these conditions.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. Researchers have leveraged the flexibility of the 2-propyl-4,5-imidazoledicarboxylic acid dimethyl ester scaffold to develop inhibitors targeting specific kinases. For instance, modifications to this core structure have led to the discovery of compounds that selectively inhibit tyrosine kinases, which are overactive in many cancers.
The pharmaceutical industry has also shown interest in this compound for its potential application in anti-inflammatory therapies. Imidazole derivatives are known to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The 2-propyl-4,5-imidazoledicarboxylic acid dimethyl ester (CAS No: 124750-59-0) has been investigated as a precursor for synthesizing molecules that target inflammatory pathways such as COX and LOX enzymes. Preliminary studies suggest that derivatives of this compound exhibit promising anti-inflammatory activity without significant side effects.
Furthermore, the compound has found utility in the development of antiviral agents. The ability of imidazole derivatives to interfere with viral replication cycles makes them attractive candidates for antiviral drug development. Researchers have utilized the 2-propyl-4,5-imidazoledicarboxylic acid dimethyl ester scaffold to design molecules that inhibit viral proteases and polymerases. These efforts have led to several promising candidates that are currently undergoing further investigation.
The synthesis of 2-propyl-4,5-imidazoledicarboxylic acid dimethyl ester (CAS No: 124750-59-0) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between propylamine and appropriate dicarbonyl precursors followed by esterification steps. Advances in catalytic methods have improved the efficiency of these synthetic pathways, making it more feasible to produce larger quantities of the compound for research purposes.
In conclusion, 2-propyl-4,5-imidazoledicarboxylic acid dimethyl ester (CAS No: 124750-59-0) represents a valuable asset in medicinal chemistry due to its structural versatility and biological relevance. Its role as a synthetic intermediate has enabled the development of novel therapeutic agents targeting various diseases. As research continues to uncover new applications for imidazole derivatives, compounds like this are poised to play an increasingly important role in drug discovery and development.
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